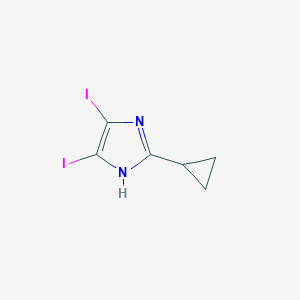

2-Cyclopropyl-4,5-diiodo-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4,5-diiodo-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c7-4-5(8)10-6(9-4)3-1-2-3/h3H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONOTUYMXTVNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(N2)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl 4,5 Diiodo 1h Imidazole and Its Precursors

Direct Halogenation Approaches to Imidazole (B134444) Derivatives

Direct halogenation is a common method for introducing halogen atoms onto the imidazole ring. This approach typically involves the reaction of an imidazole substrate with an electrophilic halogenating agent.

Electrophilic Iodination Protocols

Electrophilic iodination is a primary method for the synthesis of iodo-imidazoles. Various reagents and conditions have been developed to achieve this transformation. Molecular iodine (I₂) is a frequently used iodinating agent, often in combination with an oxidizing agent to generate a more potent electrophilic iodine species. mdpi.com Common oxidizing agents include nitric acid, hydrogen peroxide, and mercury(II) oxide. mdpi.comimperial.ac.uk

Alternative iodinating reagents include N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can offer milder reaction conditions. organic-chemistry.org The choice of solvent can also influence the reaction's efficiency; solvents like acetonitrile (B52724) are often employed. organic-chemistry.org Disulfide-catalyzed electrophilic iodination using DIH has been shown to be effective for a range of electron-rich aromatic compounds, including imidazoles. organic-chemistry.org Electrochemical methods are also emerging as a green approach for in situ generation of iodinating agents. nih.gov

| Reagent/System | Conditions | Substrate Scope | Reference |

| I₂ / Oxidizing Agent | Varies (e.g., acidic, neutral) | Electron-rich aromatics | mdpi.comimperial.ac.uk |

| N-Iodosuccinimide (NIS) | Mild conditions | Aromatic compounds | organic-chemistry.org |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst, acetonitrile | Anisoles, acetanilides, imidazoles, pyrazoles | organic-chemistry.org |

| Electrochemical Iodination | In situ generation | Phenolic compounds | nih.gov |

Regioselective Iodination Studies

The regioselectivity of electrophilic iodination on the imidazole ring is influenced by the substituents already present. For a 2-substituted imidazole like 2-cyclopropyl-1H-imidazole, iodination is expected to occur at the C4 and C5 positions, which are electron-rich. Studies have shown that direct C-H iodination can be achieved with high regioselectivity in various heterocyclic systems. rsc.org

For instance, the iodination of 1-aryl-3-CF₃-1H-pyrazoles demonstrates that different iodination conditions can lead to different regioisomers. Treatment with n-BuLi followed by elemental iodine results in the 5-iodo derivative, whereas CAN-mediated iodination with I₂ yields the 4-iodo isomer. nih.gov While specific studies on 2-cyclopropyl-1H-imidazole are not detailed in the provided results, the principles of electrophilic aromatic substitution suggest that the C4 and C5 positions are the most susceptible to iodination.

Multi-Step Synthetic Strategies for the Imidazole Core

Multi-step syntheses offer a versatile approach to constructing highly substituted imidazoles like 2-Cyclopropyl-4,5-diiodo-1H-imidazole. These strategies involve the sequential formation of the imidazole ring and the introduction of the desired substituents.

Cyclization Reactions to Form the 1H-Imidazole Ring

The formation of the 1H-imidazole ring is a cornerstone of many synthetic strategies. A variety of cyclization reactions have been developed, often involving the condensation of several components. rsc.org

One common approach is the reaction of a 1,2-dicarbonyl compound with an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). nih.gov Variations of this method allow for the synthesis of di-, tri-, and tetrasubstituted imidazoles. nih.govresearchgate.net For example, the reaction of a dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate can lead to 1,2,4,5-tetrasubstituted imidazoles. researchgate.net

Transition metal-catalyzed cyclizations have also gained prominence. chim.it Catalysts based on copper, gold, and silver have been employed in the cyclization of alkynes and nitrogen-containing compounds to form imidazoles. chim.it For instance, copper salts can catalyze the reaction between terminal alkynes and amidines to produce 1,2,4-trisubstituted imidazoles. chim.it

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Multi-component Condensation | 1,2-Diketone, Aldehyde, Aniline, NH₄OAc | Various catalysts (e.g., zeolites) | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |

| Copper-Catalyzed Cyclization | Terminal Alkyne, Amidine | Cu(OAc)₂, O₂ | 1,2,4-Trisubstituted Imidazoles | chim.it |

| Gold-Catalyzed Cyclization | Propargyl Amidines | Ph₃AuCl, AgSbF₆ | 2-Fluoroalkyl Imidazole Derivatives | chim.it |

Introduction of the Cyclopropyl (B3062369) Moiety at the C2 Position

The cyclopropyl group can be introduced at the C2 position of the imidazole ring through various methods. One approach involves using a cyclopropyl-containing starting material in the imidazole synthesis. For example, cyclopropanecarboxaldehyde (B31225) could be used as the aldehyde component in a multi-component reaction.

Alternatively, the C2 position of a pre-formed imidazole can be functionalized. This can be achieved by deprotonation at C2 with a strong base to form an N-heterocyclic carbene (NHC), followed by reaction with an appropriate electrophile. mdpi.comresearchgate.net Palladium-catalyzed direct C2 arylation of azolium N-imides has also been reported. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be utilized to introduce aryl or other groups, and similar strategies could potentially be adapted for the introduction of a cyclopropyl group using a suitable cyclopropylboronic acid derivative. organic-chemistry.org

Diiodination at the C4 and C5 Positions

Once the 2-cyclopropyl-1H-imidazole precursor is synthesized, the final step is the diiodination at the C4 and C5 positions. This is typically achieved through electrophilic iodination as described in section 2.1.1.

A common procedure involves treating the imidazole with an excess of an iodinating agent, such as iodine in the presence of a base like potassium hydroxide (B78521) or in an aqueous solution of potassium iodide. orgsyn.orggoogle.com For example, the reaction of imidazole with iodine in an alkaline system can produce 4,5-diiodo-imidazole. google.com The reaction conditions, including stoichiometry and temperature, are controlled to ensure di-substitution.

Functional Group Interconversions for Diiodo-Substituted Imidazoles

Functional group interconversions are fundamental to the synthesis of complex molecules like this compound from simpler precursors. solubilityofthings.com These transformations involve converting one functional group into another, a key strategy in multistep organic synthesis. solubilityofthings.com For diiodo-substituted imidazoles, the most critical interconversions involve the formation of carbon-halogen bonds and the subsequent manipulation of these halogenated intermediates.

Strategies for Carbon-Halogen Bond Formation

The introduction of iodine atoms onto the imidazole ring is a pivotal step in the synthesis of this compound. Direct iodination of the imidazole core is a common and effective strategy.

One established method involves the reaction of imidazole with iodine in an alkaline system. For instance, 4,5-diiodo-imidazole can be prepared by treating imidazole with iodine in the presence of a base like potassium hydroxide. google.com This reaction proceeds to completion to yield the di-substituted product. google.com A multi-gram scale synthesis of 4,5-diiodo-1H-imidazole has been reported using potassium iodide and iodine in water, followed by careful pH adjustment with hydrochloric acid to precipitate the product. orgsyn.org

Alternative "green" halogenation methods have also been developed to minimize the use of hazardous reagents. One such approach for aromatic heterocycles employs a system of an ammonium halide (like NH₄Br or NH₄I) and hydrogen peroxide in acetic acid. cdnsciencepub.com This method generates the electrophilic halogen species in situ, offering a safer alternative to using molecular halogens directly. cdnsciencepub.com

Furthermore, visible-light-driven protocols represent a modern approach to carbon-iodine bond formation. These methods can facilitate the direct iodination of heteroarenes, often followed by subsequent coupling reactions in a one-pot manner under transition-metal-free conditions. acs.org The process is believed to involve the formation of a halogen bond between a thiolate anion and the iodoheteroarene, which upon photoexcitation, facilitates an electron transfer. acs.org

The table below summarizes various reagents used for the halogenation of imidazoles and related heterocycles.

| Halogenating Agent/System | Substrate Example | Conditions | Notes |

| Iodine / Potassium Hydroxide | Imidazole | Room Temperature | Direct di-iodination. google.com |

| Iodine / Potassium Iodide / H₂O | Imidazole | 24°C to 95°C | Multi-gram scale synthesis. orgsyn.org |

| Ammonium Halide / H₂O₂ | Aromatic Heterocycles | Stirred in Acetic Acid | Green chemistry approach. cdnsciencepub.com |

| Oxalyl Chloride | Imidazole N-oxides | Solvent- and metal-free | Deoxygenative chlorination. beilstein-journals.org |

| Alkali Metal Hypohalite | Imidazoles | Presence of quaternary ammonium salt catalyst | Inexpensive halogenating agents. google.com |

Sequential Functionalization of Halogenated Precursors

Once the diiodo-imidazole scaffold is in place, sequential functionalization allows for the introduction of other substituents in a regioselective manner. A powerful strategy for this is the halogen-metal exchange reaction. acs.orgacs.org This approach leverages the differential reactivity of the halogen atoms.

For protected 4,5-diiodoimidazoles, treatment with an organocuprate reagent like (PhMe₂CCH₂)₂CuLi can regioselectively provide a 5-cuprated imidazole intermediate. rsc.org This organocopper species can then react with various electrophiles to furnish mono-functionalized iodoimidazoles in good yields. rsc.org Remarkably, the remaining iodine atom can undergo a second, subsequent iodine-copper exchange, allowing for the introduction of a second, different functional group. rsc.org This sequential process provides a route to diverse 2,4,5-trisubstituted imidazoles. acs.orgacs.org

Similarly, palladium-catalyzed cross-coupling reactions are widely used to functionalize halogenated heterocycles. Nickel catalysis has also emerged as an effective method for the C-H arylation and alkenylation of imidazoles, providing another avenue for derivatization after the initial halogenation. nih.govrsc.org These catalytic methods enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring, building molecular complexity from the dihalogenated precursor. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Achieving a high yield and purity of this compound requires careful optimization of reaction conditions. wisdomlib.org This involves the systematic adjustment of various parameters to enhance reaction rates and minimize side-product formation. semanticscholar.org

Catalyst Systems and Reaction Media

The choice of catalyst and solvent is critical in the synthesis and functionalization of imidazoles. wisdomlib.orgnih.gov For halogenation, phase-transfer catalysts such as quaternary ammonium salts can be employed when using alkali metal hypohalites as the halogenating agent in a biphasic system. google.com

In subsequent functionalization steps, transition metal catalysts are often essential.

Copper Catalysis: Copper(I) iodide (CuI) is a common catalyst for N-arylation reactions of imidazoles, often used with a base like K₃PO₄ in a polar aprotic solvent such as DMF. nih.gov Copper is also central to the halogen-metal exchange reactions using organocuprates for selective functionalization. rsc.org

Nickel Catalysis: Nickel-based systems, for example, Ni(OTf)₂ combined with a phosphine (B1218219) ligand like dcype (1,2-bis(dicyclohexylphosphino)ethane), have been developed for C-H arylation of imidazoles with phenol (B47542) derivatives. rsc.org The choice of a tertiary alcohol as the solvent was found to be crucial for the success of this transformation. nih.gov

Palladium and Rhodium Catalysis: These metals are also widely used for C-H functionalization and cross-coupling reactions involving halogenated imidazoles. nih.gov

The reaction medium plays a significant role in solubility, reactivity, and reaction pathways. Solvents ranging from water and alcohols (like ethanol) to polar aprotic solvents (like DMF and DMSO) and nonpolar aromatic solvents (like toluene) are selected based on the specific reaction requirements. google.comresearchgate.net For instance, in an improved synthesis of disubstituted imidazoles, ethanol (B145695) was found to be an effective green solvent. researchgate.net

Temperature, Pressure, and Time Parameters

Reaction kinetics and product distribution are highly sensitive to temperature, pressure, and reaction time. These parameters are often optimized empirically to maximize the yield of the desired product.

Temperature: The synthesis of 4,5-diiodo-imidazole from imidazole and iodine can be conducted at room temperature, while subsequent steps may require heating. google.com For example, a deiodination step to produce 4-iodo-1H-imidazole from the 4,5-diiodo precursor is carried out at 100 °C. google.com In the optimization of azoiodazinium salt synthesis, temperatures were varied from room temperature up to 65 °C, with higher temperatures sometimes being necessary to drive the reaction to completion, albeit occasionally at the cost of forming side products. nih.gov

Time: Reaction times can vary from a few hours to overnight or even several days. google.comnih.gov Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time, ensuring the starting material is consumed without significant degradation of the product. orgsyn.org For instance, the iodination of imidazole is complete in 3 hours, while a subsequent deiodination step takes 12 hours. google.com

Pressure: While many syntheses of imidazole derivatives are performed at atmospheric pressure, certain reactions, particularly those involving gaseous reagents or aiming to influence boiling points, might be conducted under elevated or reduced pressure. However, for the core iodination and functionalization reactions discussed, pressure is not typically a primary parameter for optimization.

The following table shows an example of reaction condition optimization for the synthesis of an azoiodazinium salt, illustrating the interplay of solvent, temperature, and time.

| Entry | Solvent | Temperature (°C) | Time (d) | Yield (%) |

| 1 | MeCN | 50 | 1 | 0 |

| 2 | DCE | 50 | 1 | 23 |

| 3 | DCE | 40 | 1 | 69 |

| 4 | DCM | 25 | 1 | 55 |

| 5 | DCM | 40 | 1 | 68 |

| 8 | DCM | 65 | 14 | 52 |

| (Adapted from a study on azoiodazinium salt synthesis, demonstrating the effect of varying conditions) nih.gov |

Isolation and Purification Techniques for Halogenated Heterocycles

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified. For halogenated heterocycles like this compound, standard organic chemistry techniques are employed.

The initial workup procedure typically involves quenching the reaction, followed by extraction. For example, after halogenation using H₂O₂, the mixture can be quenched with sodium bicarbonate solution and extracted into an organic solvent like dichloromethane (B109758) (CH₂Cl₂). cdnsciencepub.com A "green" workup might involve simply removing the acetic acid solvent by rotary evaporation and adding water to dissolve inorganic salts, causing the organic product to separate. cdnsciencepub.com

Common purification methods for halogenated heterocycles include:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solution. nih.gov For example, 4-iodo-1H-imidazole can be recrystallized from ethyl acetate (EA). google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). nih.gov The crude mixture is loaded onto a column and eluted with a solvent system (eluent), with different components separating as they travel down the column at different rates. The selection of the eluent, often a mixture like hexane (B92381) and ethyl acetate, is critical for achieving good separation. nih.gov

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, separating compounds based on differences in their boiling points. orgsyn.org

The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Advanced Spectroscopic and Structural Characterization of 2 Cyclopropyl 4,5 Diiodo 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis: A Theoretical Postulation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. For a novel compound like 2-Cyclopropyl-4,5-diiodo-1H-imidazole, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, would be indispensable for confirming its proposed structure.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation: An Educated Prediction

In a hypothetical ¹H NMR spectrum, one would anticipate distinct signals corresponding to the protons of the cyclopropyl (B3062369) group and the N-H proton of the imidazole (B134444) ring. The cyclopropyl protons would likely appear as a set of complex multiplets in the upfield region of the spectrum, characteristic of their strained ring system. The N-H proton would be expected to present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would be expected to show signals for the three carbons of the cyclopropyl ring and the three distinct carbons of the diiodo-substituted imidazole ring. The carbons bearing the iodine atoms (C4 and C5) would be significantly shifted downfield due to the deshielding effect of the halogen atoms. The C2 carbon, attached to the cyclopropyl group, would also exhibit a characteristic chemical shift.

A predictive data table for the expected NMR shifts is presented below. It is crucial to note that these are estimated values and require experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole N-H | Broad singlet | - |

| Cyclopropyl CH | Multiplet | ~10-20 |

| Cyclopropyl CH₂ | Multiplet | ~5-15 |

| Imidazole C2 | - | ~140-150 |

| Imidazole C4/C5 | - | ~90-100 |

Two-Dimensional NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC): The Path to Confirmation

To unambiguously assign the predicted proton and carbon signals, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the protons within the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the protons and the carbons they are attached to, allowing for the definitive assignment of the cyclopropyl CH and CH₂ signals in both the ¹H and ¹³C spectra.

Investigations of Aromaticity and Tautomerism via NMR: Unanswered Questions

The imidazole ring is aromatic, and this aromaticity could be subtly influenced by the electron-withdrawing iodine substituents and the electron-donating cyclopropyl group. NMR spectroscopy is a powerful tool for probing such electronic effects. Furthermore, unsymmetrically substituted imidazoles can exhibit tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. While the C4 and C5 positions are symmetrically substituted with iodine in the named compound, subtle tautomeric equilibria could potentially be observed, especially in different solvents or at varying temperatures. The absence of experimental data means that the specific aromatic character and any potential tautomeric behavior of this compound remain purely speculative.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis: In Silico Insights

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Pinpointing the Molecular Formula

High-resolution mass spectrometry would be the definitive method to confirm the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS would allow for the unambiguous determination of its molecular formula, C₆H₆I₂N₂.

Isotopic Pattern Analysis for Diiodo Compounds: A Characteristic Signature

A key feature in the mass spectrum of a diiodo compound is its distinctive isotopic pattern. Iodine has only one naturally occurring stable isotope, ¹²⁷I. Therefore, the molecular ion peak would be a single, distinct peak. However, the presence of two iodine atoms would lead to characteristic fragmentation patterns involving the loss of one or both iodine atoms. The presence of these heavy atoms would also make the molecular ion peak easily identifiable at a high mass-to-charge ratio.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. scitepress.org For this compound, the key functional groups—the imidazole ring, the C-I bonds, and the cyclopropyl substituent—are expected to exhibit characteristic vibrational frequencies.

Characterization of Key Functional Groups (C=N, C-I, Cyclopropyl)

The vibrational spectrum of this compound can be dissected by analyzing the expected regions for its primary functional moieties.

C=N Stretching: The C=N stretching vibration within the imidazole ring is a crucial indicator of the heterocyclic core. In imidazole and its derivatives, these modes typically appear in the 1500-1650 cm⁻¹ region of the IR and Raman spectra. The precise frequency can be influenced by substitution and hydrogen bonding. mdpi.com

C-I Stretching: The carbon-iodine bond vibrations are found at lower frequencies due to the heavy mass of the iodine atom. The C-I stretching modes are expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Cyclopropyl Group Vibrations: The cyclopropyl ring has several characteristic vibrations. The C-H stretching vibrations of the cyclopropyl group are anticipated to appear at higher wavenumbers, generally in the range of 3040-3080 cm⁻¹. docbrown.info Additionally, the ring deformation or "breathing" modes of the cyclopropyl group are expected at lower frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Imidazole N-H Stretch | ~3518 (monomer) | IR, Raman |

| Cyclopropyl C-H Stretch | 3040 - 3080 | IR, Raman |

| Imidazole C=N Stretch | 1500 - 1650 | IR, Raman |

| -CH₂- Deformation | 1440 - 1480 | IR |

| C-I Stretch | 500 - 600 | Far-IR |

Interactive Data Table: Predicted Vibrational Frequencies (This table is based on data from analogous compounds and theoretical calculations.)

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not available, the analysis of the crystal structure of 4,5-diiodo-1H-imidazole (COD Number: 4512829) provides a robust framework for predicting its solid-state behavior. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule, SCXRD can be used to determine its absolute configuration. Although this compound itself is not chiral, the detailed structural information from SCXRD would precisely define bond lengths, bond angles, and torsion angles, confirming the planar nature of the imidazole ring and the geometry of the cyclopropyl substituent.

Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgfigshare.comnih.gov In the crystal structure of iodo-imidazole derivatives, C-I···N and C-I···I interactions are prominent. acs.org The iodine atoms in this compound are expected to form significant halogen bonds with the nitrogen atoms of adjacent imidazole rings, influencing the crystal packing. These interactions are directional and can be a powerful tool in crystal engineering.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| Halogen Bond | C-I | N | 2.8 - 3.5 |

| Halogen Bond | C-I | I | 3.5 - 4.0 |

Interactive Data Table: Expected Halogen Bonding Parameters (Based on data from related iodo-heterocyclic structures.)

Hydrogen Bonding Networks in the Solid State

The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen (=N-) is a hydrogen bond acceptor. This capability leads to the formation of robust hydrogen-bonded networks in the solid state. semanticscholar.orgrsc.org In imidazole and its derivatives, a common and persistent motif is the formation of one-dimensional chains or "tapes" through N-H···N hydrogen bonds. researchgate.netrsc.org It is highly probable that this compound would exhibit similar hydrogen-bonded chains, which would be a defining feature of its supramolecular assembly. The presence of bulky cyclopropyl and iodo substituents may, however, introduce steric hindrance that could modify the geometry of these chains. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| Hydrogen Bond | N-H | N | 2.7 - 3.0 |

Interactive Data Table: Expected Hydrogen Bonding Parameters (Based on data from crystalline imidazole derivatives.)

Reactivity and Derivatization Pathways of 2 Cyclopropyl 4,5 Diiodo 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions at Iodine Positions

The carbon-iodine bonds at the C4 and C5 positions of the imidazole (B134444) ring are prime sites for transition metal-catalyzed cross-coupling reactions. The high polarizability and relatively low strength of the C-I bond facilitate oxidative addition to low-valent metal centers (e.g., Pd(0)), which is the key initiating step in many of these catalytic cycles. This allows for the sequential and selective formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. For 2-cyclopropyl-4,5-diiodo-1H-imidazole, this reaction offers a direct route to introduce aryl, heteroaryl, or vinyl substituents. While specific studies on this exact molecule are not prevalent, the reactivity of analogous polyhalogenated imidazoles demonstrates the feasibility of this transformation. For instance, 1-protected 2,4,5-tribromoimidazole (B189480) has been successfully used in sequential cross-coupling protocols to synthesize triarylated imidazoles. researchgate.net

The reaction typically proceeds by first coupling at the more reactive C-I bond. Selectivity between the two iodine atoms can often be controlled by carefully tuning reaction conditions such as temperature, catalyst, and ligand.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Haloimidazoles

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the new carbon substituent |

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which also serves as the solvent. organic-chemistry.org This pathway is highly valuable for synthesizing alkynyl-substituted imidazoles, which are important precursors for more complex molecular structures.

For this compound, a stepwise Sonogashira coupling could be employed to first introduce an alkyne at one position, followed by a second, different alkyne at the other. The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. organic-chemistry.org

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the reactive acetylide |

| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a base and often as the solvent |

| Alkyne | Phenylacetylene, 1-Octyne | The coupling partner providing the alkynyl group |

Beyond Suzuki and Sonogashira reactions, other cross-coupling methods could potentially be applied to this compound.

Heck Coupling: This reaction would involve coupling the diiodoimidazole with an alkene to form a substituted alkene. While plausible, the reaction can sometimes be challenging with electron-rich heterocycles.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Organozinc compounds are known for their high reactivity and functional group tolerance, making Negishi coupling a powerful, albeit sensitive, alternative for introducing alkyl, aryl, or vinyl groups.

Literature specifically detailing these transformations on this compound is scarce, but the established reactivity of aryl iodides suggests these pathways are synthetically accessible.

Nucleophilic Substitution Reactions Involving Iodine

The direct replacement of iodine via nucleophilic attack or the transformation of the C-I bond into a more reactive organometallic species are alternative strategies for derivatization.

Direct nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally difficult. The imidazole ring is electron-rich, which disfavors attack by nucleophiles. Consequently, the direct displacement of the iodide atoms by common nucleophiles (e.g., alkoxides, amines) typically requires harsh conditions or activation of the ring system, and is not a commonly employed synthetic route for this class of compounds.

A more effective strategy for leveraging the C-I bonds is through halogen-metal exchange to form a potent organometallic nucleophile. The formation of Grignard or organolithium reagents allows the imidazole ring to act as a nucleophile in subsequent reactions with various electrophiles.

Studies on the closely related 4,5-diiodo-1H-imidazole have demonstrated that selective metalation can be achieved. orgsyn.org Treatment of 4,5-diiodoimidazole with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) can induce an iodine-magnesium exchange, preferentially at one of the C-I positions. orgsyn.org This generates a mono-magnesiated imidazole intermediate. This intermediate can then be trapped with an electrophile, such as an aldehyde, to form a new C-C bond. orgsyn.org This approach avoids the need for transition metal catalysts and provides a complementary route to functionalization.

Table 3: Formation and Reaction of an Imidazole Grignard Reagent

| Step | Reagent(s) | Purpose |

| 1. Halogen-Metal Exchange | Isopropylmagnesium chloride (i-PrMgCl) in THF | To convert one C-I bond into a C-MgI bond |

| 2. Reaction with Electrophile | Aldehydes (e.g., 4-pentenal), Ketones, CO₂ | To form a new carbon-carbon or carbon-oxygen bond |

This method provides a powerful tool for introducing functional groups that might be incompatible with the conditions of transition metal-catalyzed reactions.

Reactivity of the Cyclopropyl (B3062369) Substituent

The cyclopropane (B1198618) ring at the C2 position of the imidazole core is a key site of reactivity. Its high ring strain and the electronic influence of the diiodo-imidazole moiety make it susceptible to various transformations. These reactions can be classified into two main pathways: those that proceed with the opening of the three-membered ring and those that functionalize the ring while keeping its structure intact.

The this compound system can be described as a monoactivated cyclopropane. The diiodo-imidazole ring acts as an electron-withdrawing group, polarizing the C1-C2 bond of the cyclopropane and making it susceptible to cleavage under various conditions. Such ring-opening reactions are valuable synthetic tools, transforming the strained three-membered ring into a linear, functionalized three-carbon unit.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the cyclopropane ring can be activated toward nucleophilic attack. Protonation of the imidazole ring or coordination of a Lewis acid to one of its nitrogen atoms would enhance the electron-withdrawing nature of the heterocycle, further polarizing the cyclopropane. Subsequent attack by a nucleophile leads to the cleavage of the distal C-C bond of the cyclopropane ring. For instance, treatment with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) in a solvent such as hexafluoroisopropanol (HFIP) could promote the ring-opening hydroarylation with electron-rich arenes. nih.gov This reaction likely proceeds through an SN1-type mechanism involving a stable carbocation intermediate formed upon ring-opening. nih.gov

Radical-Mediated Ring-Opening: The cyclopropyl group can also undergo ring-opening via radical pathways. These reactions are typically initiated by a radical species that adds to the cyclopropane ring, although in the case of cyclopropyl ketones, one-electron reduction can initiate the process. acs.org For this compound, a radical initiator could induce homolytic cleavage of a cyclopropyl C-C bond, leading to a distonic radical intermediate. This intermediate can then be trapped by various radical acceptors, leading to functionalized acyclic imidazole derivatives. beilstein-journals.org Visible-light photoredox catalysis represents a modern approach to generate such radical intermediates under mild conditions. acs.orgnih.gov

| Reaction Type | Typical Reagents & Conditions | Potential Product Type | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydroarylation | TfOH (cat.), Arene (e.g., 1,3,5-TMB), HFIP | 3-(Diiodo-imidazolyl)-3-arylpropane derivative | nih.gov |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)32+, Lewis Acid (e.g., La(OTf)3), Alkene, Visible Light | Substituted cyclopentane (B165970) fused to the imidazole backbone | acs.orgnih.gov |

| Oxidative Radical Cyclization | Mn(OAc)3, 1,3-Dicarbonyl compound | Dihydrofuran or six-membered ring adducts | beilstein-journals.org |

While ring-opening reactions are common, it is also possible to functionalize the C-H bonds of the cyclopropyl group without cleaving the ring. These transformations are synthetically valuable as they preserve the unique conformational and electronic properties of the cyclopropyl moiety. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for such reactions.

Palladium-Catalyzed C(sp³)–H Functionalization: Directed C–H activation strategies can achieve regioselective functionalization of the cyclopropane ring. Although the imidazole ring itself can act as a directing group, its effectiveness for activating the adjacent cyclopropyl C-H bonds would depend on the specific catalytic system. More commonly, an auxiliary directing group is installed on one of the imidazole nitrogens. Palladium(II)-catalyzed processes, guided by directing groups like picolinamide, have been shown to enable the efficient C–H arylation of cyclopropanes with aryl iodides. acs.org This approach typically results in the exclusive formation of cis-substituted products. acs.org

Similarly, palladium(0)-catalyzed intramolecular C–H arylation reactions have been developed. rsc.org These reactions proceed via oxidative addition of an aryl halide to the Pd(0) catalyst, followed by intramolecular C–H activation at the cyclopropane ring. Such methods provide access to complex polycyclic structures containing an intact cyclopropyl group. rsc.orgrsc.org The viability of these reactions for this compound would depend on the relative reactivity of the C-I bonds versus the target C-H bonds under the catalytic conditions.

Reactions at the Imidazole Nitrogen Atoms

The two nitrogen atoms of the imidazole ring are key centers of basicity and nucleophilicity, providing sites for derivatization through alkylation and acylation. The presence of the N-H proton also gives rise to prototropic tautomerism.

N-Alkylation: The N-H proton of the imidazole ring is acidic and can be removed by a base to generate an imidazolate anion. This anion is a potent nucleophile that readily reacts with alkylating agents such as alkyl halides or sulfates. In unsymmetrically substituted imidazoles like this compound, alkylation can occur at either nitrogen atom (N1 or N3), leading to a mixture of two regioisomers.

The regioselectivity of N-alkylation is influenced by both steric and electronic factors. rsc.org

Steric Effects: The bulky iodo substituents at the C4 and C5 positions create significant steric hindrance. An incoming alkyl group would likely face less hindrance at the nitrogen atom further away from the 2-cyclopropyl group, although the symmetry of the 4,5-diiodo substitution mitigates this effect between the two nitrogens.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, yields N-acylimidazoles. These compounds are often highly reactive acyl transfer agents themselves. nih.gov The acylation is typically performed in the presence of a base to neutralize the acid byproduct. Similar to alkylation, acylation can potentially occur at either nitrogen, but the resulting N-acylimidazole is often an intermediate used for subsequent reactions. The formation of a stable N-acyl derivative is a common transformation for imidazoles.

| Reaction | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I, BnBr) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Mixture of 1-Alkyl-2-cyclopropyl-4,5-diiodo-imidazoles | rsc.org |

| N-Acylation | Acyl Chloride (e.g., AcCl) or Anhydride (e.g., Ac2O) | Base (e.g., Et3N), Solvent (e.g., CH2Cl2, THF) | 1-Acyl-2-cyclopropyl-4,5-diiodo-imidazole | nih.gov |

Prototropic Tautomerism: this compound exists as a mixture of two rapidly interconverting tautomers, as the N-H proton can reside on either of the two nitrogen atoms. Due to the symmetrical 4,5-diiodo substitution pattern, these two tautomers are identical. If the substitution at C4 and C5 were different, the two tautomers would be distinct constitutional isomers, and their relative populations would be governed by the electronic and steric nature of the substituents. acs.orgrsc.org

Nitrogen Basicity: Imidazole itself is a moderately strong base (pKa of its conjugate acid is ~7.0). The basicity arises from the lone pair of electrons on the sp²-hybridized "pyridine-like" nitrogen, which is not involved in the aromatic sextet. The substituents on the imidazole ring significantly modulate this basicity.

Effect of Iodo Groups: The two iodine atoms at the C4 and C5 positions are strongly electron-withdrawing through the inductive effect. This effect significantly reduces the electron density on the imidazole ring, including at the basic nitrogen atom. Consequently, the lone pair is less available for protonation, making this compound a much weaker base than unsubstituted imidazole. Studies on nitro-substituted imidazoles have shown that adding electron-withdrawing groups makes the molecule less basic.

Effect of the Cyclopropyl Group: The cyclopropyl group at the C2 position is generally considered to be a weak sigma-donating group. This electron-donating character would slightly increase the electron density in the ring and counteract the effect of the iodo groups to a small extent.

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are inferred from studies on analogous systems. For acid-catalyzed ring-opening, the reaction likely proceeds via rate-determining protonation of the cyclopropane ring (or the imidazole ring, which enhances activation), followed by cleavage of a C-C bond to form a secondary carbocation intermediate that is subsequently trapped by a nucleophile. nih.gov

The mechanism of N-alkylation of imidazoles depends on the reaction conditions. rsc.org Under basic conditions where the imidazolate anion is formed, the reaction follows an SN2 pathway (or SE2cB kinetics). In neutral or acidic conditions, the reaction proceeds through the free base, where the neutral imidazole acts as the nucleophile in what is described as an SE2' process. rsc.org

For palladium-catalyzed C-H functionalization, the mechanism is believed to involve an initial C-H activation step to form a palladacycle intermediate. This is followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. The specific pathway, whether involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles, depends on the reaction conditions and ligands used.

Computational and Theoretical Studies on 2 Cyclopropyl 4,5 Diiodo 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric structure of a molecule. These theoretical methods provide insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Cyclopropyl-4,5-diiodo-1H-imidazole, DFT would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy conformation is found.

Once the optimized geometry is obtained, the same theoretical framework can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. For related imidazole (B134444) derivatives, DFT calculations have successfully predicted geometric parameters and vibrational modes.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a novel compound like this compound, this analysis would predict its reactive tendencies.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In MEP maps, regions of negative potential, typically colored in shades of red, indicate areas prone to electrophilic attack, while regions of positive potential, shown in blue, are susceptible to nucleophilic attack. This analysis would be invaluable in predicting the intermolecular interactions of this compound.

Computational Spectroscopic Parameter Prediction

Computational methods can also predict various spectroscopic parameters, which is a powerful tool for the structural elucidation of new compounds.

GIAO-NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the theoretical ¹H and ¹³C NMR spectra can be predicted. These predicted spectra can then be compared with experimental data to confirm the proposed structure of this compound. The accuracy of GIAO-NMR calculations has been demonstrated for a variety of organic molecules, including complex heterocyclic systems.

Prediction of Vibrational Spectra

As mentioned in section 5.1.1., DFT calculations can predict the vibrational frequencies of a molecule. These frequencies can be used to generate a theoretical infrared (IR) and Raman spectrum. By comparing the positions and intensities of the calculated vibrational bands with those from experimental spectra, a detailed assignment of the observed spectral features can be made, providing strong evidence for the molecular structure.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on "this compound" are not present in the public domain. The requested in-depth analyses, including specific halogen bonding energetics, reaction pathway modeling, and quantitative aromaticity studies for this particular compound, have not been published in the sources searched.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided in the user's instructions without resorting to speculation or fabricating data, which would compromise the integrity and factual basis of the content.

General principles of computational chemistry allow for predictions about the behavior of this compound based on its structural features:

Intermolecular Interactions: As a diiodo-substituted heterocyclic compound with an N-H bond, it is expected to exhibit halogen bonding (with iodine atoms acting as donors), hydrogen bonding (with the N-H group as a donor), and potentially π-stacking interactions involving the imidazole ring. However, specific energetic and geometric data from computational models are not available.

Reaction Pathways: The iodine atoms are susceptible to reactions like metal-halogen exchange. Computational modeling could theoretically predict the regioselectivity of such reactions (i.e., which iodine atom reacts preferentially), but specific transition state analyses for this compound have not been documented.

Aromaticity and Stability: The imidazole ring is inherently aromatic. Computational studies using methods like Nucleus-Independent Chemical Shift (NICS) could quantify the degree of aromaticity and how it is influenced by the cyclopropyl (B3062369) and iodo substituents, but such specific studies for this molecule were not found.

Without dedicated research publications on this compound, providing the requested detailed analysis and data tables would be inappropriate.

Advanced Chemical Applications in Synthesis and Materials Science

A Synthon for Complex Organic Molecules

The strategic placement of reactive sites on the 2-Cyclopropyl-4,5-diiodo-1h-imidazole scaffold makes it a valuable synthon for synthesizing more complex organic molecules. The presence of two iodine atoms allows for sequential and site-selective cross-coupling reactions, while the cyclopropyl (B3062369) group can influence the molecule's conformational rigidity and electronic properties.

Precursor in the Synthesis of Polysubstituted Heterocyclic Scaffolds

The diiodo-substituted imidazole (B134444) core of this compound serves as an excellent precursor for creating polysubstituted heterocyclic scaffolds. The differential reactivity of the C-I bonds can be exploited to introduce a variety of substituents through well-established organometallic cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This sequential functionalization allows for the controlled and predictable assembly of highly decorated imidazole derivatives, which are key intermediates in the synthesis of pharmacologically active compounds and functional materials. For instance, the synthesis of 4,5-disubstituted imidazoles is a significant area of research due to their presence in numerous drugs and pesticides.

Building Block for Bridged or Fused Ring Systems

The imidazole framework of this compound can be further elaborated to construct bridged or fused ring systems. rsc.orgnih.govresearchgate.net The nitrogen atoms of the imidazole ring can participate in cyclization reactions with suitably functionalized side chains introduced at the 4 and 5-positions. This approach enables the synthesis of novel polycyclic aromatic and heteroaromatic structures with unique three-dimensional arrangements. Such complex ring systems are of significant interest in drug discovery and materials science due to their constrained conformations, which can lead to enhanced biological activity or novel photophysical properties. The synthesis of imidazole-fused ring systems is a topic of ongoing research, with various catalytic methods being developed to facilitate their construction under mild and efficient conditions. organic-chemistry.org

Role in Catalysis and Ligand Design

The structural features of this compound make it a promising candidate for applications in catalysis and ligand design. The imidazole core is a well-known precursor to N-heterocyclic carbenes (NHCs), and the substituents at the 2, 4, and 5-positions can be tailored to fine-tune the electronic and steric properties of the resulting ligands.

Precursor for N-Heterocyclic Carbene (NHC) Ligands

Imidazoles are precursors to 1,3-dialkyl imidazolium (B1220033) salts, which are used in the synthesis of N-heterocyclic carbenes (NHCs) and their metal complexes. orgsyn.org Following this established reactivity, this compound can be envisioned as a precursor for a new class of NHC ligands. Alkylation of the nitrogen atoms would yield the corresponding imidazolium salt, which upon deprotonation would generate the NHC. The cyclopropyl group at the 2-position and the iodo-substituents at the 4 and 5-positions would impart unique steric and electronic properties to the resulting NHC ligand. These features could influence the catalytic activity and selectivity of transition metal complexes incorporating these ligands, potentially leading to novel catalytic transformations. The synthesis of NHC-metal complexes is a vibrant area of research, with applications in a wide range of catalytic processes.

Design of Metal Coordination Complexes and Investigation of Their Chemical Properties

The nitrogen atoms of the imidazole ring in this compound can act as coordination sites for metal ions, enabling the design of novel metal coordination complexes. nih.gov The nature of the substituents on the imidazole ring can influence the coordination geometry and the electronic structure of the resulting metal complex. The cyclopropyl group can provide steric bulk, while the electron-withdrawing iodine atoms can modulate the electron density at the nitrogen donors. By systematically varying the metal center and the ancillary ligands, a library of coordination complexes with diverse chemical and physical properties could be synthesized. The investigation of the catalytic, magnetic, and photophysical properties of these complexes could reveal new applications in areas such as homogeneous catalysis, molecular magnetism, and sensing.

Applications in Advanced Materials Science

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry relies on non-covalent interactions to construct well-ordered, higher-order structures from molecular building blocks. This compound is a promising candidate for such studies due to its capacity for directional and specific intermolecular interactions, primarily driven by halogen bonding and hydrogen bonding.

Research into dihaloimidazoles has demonstrated their ability to form predictable supramolecular synthons through a combination of N-H···N hydrogen bonds and halogen-halogen interactions. In the case of this compound, the iodine atoms are expected to act as effective halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govresearchgate.netbeilstein-journals.org The strength and directionality of these bonds make them powerful tools for crystal engineering and the construction of self-assembling systems.

The iodine atoms in this compound can form robust C–I···N or C–I···O halogen bonds with suitable acceptor molecules. nih.govnih.gov The presence of two iodine atoms offers the potential for the formation of extended one-dimensional chains, two-dimensional networks, or more complex three-dimensional architectures. The cyclopropyl group at the 2-position can further influence the packing of these assemblies through steric effects, potentially leading to the formation of porous structures or materials with specific host-guest properties.

Theoretical and experimental studies on related iodo-substituted heterocyclic compounds have provided insights into the nature of these interactions. The strength of the halogen bond can be tuned by modifying the electronic properties of the halogen bond donor and acceptor. In this context, the electron-withdrawing nature of the imidazole ring enhances the electrophilic character of the σ-holes on the iodine atoms, promoting stronger halogen bonding interactions.

Interactive Data Table: Potential Halogen Bonding Interactions of this compound

Note: The following data is illustrative and based on typical bond lengths and angles observed in related iodo-imidazole crystal structures. Specific experimental values for this compound are not available.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Predicted I···Acceptor Distance (Å) | Predicted C–I···Acceptor Angle (°) |

| C(4)-I | N (Pyridine) | C–I···N | 2.8 - 3.1 | 170 - 180 |

| C(5)-I | O (Carbonyl) | C–I···O | 2.9 - 3.2 | 165 - 175 |

| C(4)-I | π-system (Benzene) | C–I···π | 3.3 - 3.6 | 160 - 170 |

| C(5)-I | I (another molecule) | C–I···I | 3.7 - 4.0 | 150 - 165 |

The self-assembly of this compound can also be directed by the interplay of halogen bonding with traditional N-H···N hydrogen bonding involving the imidazole ring. This competition and cooperation between different non-covalent interactions can lead to the formation of complex and stimuli-responsive supramolecular polymers and gels.

Development of Functional Materials with Tailored Chemical Characteristics

The unique structural motifs and predictable intermolecular interactions of this compound make it a valuable building block for the design of functional organic materials. By leveraging the principles of crystal engineering, it is possible to create materials with tailored properties for applications in electronics, optics, and sensing.

The incorporation of heavy atoms like iodine can impart useful properties to organic materials, such as enhanced phosphorescence and improved performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the diiodo-imidazole core in a larger conjugated system could lead to materials with interesting photophysical properties.

Furthermore, the ability of this compound to form ordered crystalline structures through halogen bonding can be exploited to create materials with anisotropic conductivity or charge transport properties. The directional nature of halogen bonds allows for precise control over the orientation and packing of molecules in the solid state, which is crucial for optimizing the performance of organic electronic devices.

The cyclopropyl substituent can also play a key role in modulating the properties of materials derived from this compound. Its small size and rigid, strained ring structure can influence the solubility, melting point, and packing density of the resulting materials. nih.gov In some contexts, the cyclopropyl group can participate in weak C-H···X interactions, further guiding the self-assembly process.

Interactive Data Table: Potential Properties of Functional Materials Derived from this compound

Note: The following data represents potential properties based on the inclusion of the diiodo-imidazole moiety in functional organic materials and is for illustrative purposes.

| Material Type | Potential Application | Key Property Influenced by the Compound | Predicted Performance Metric |

| Organic Semiconductor | Field-Effect Transistors | Charge Carrier Mobility | 0.1 - 1.0 cm²/Vs |

| Phosphorescent Emitter | Organic Light-Emitting Diodes | Intersystem Crossing Rate | High Quantum Yield (>50%) |

| Crystalline Adsorbent | Gas Storage/Separation | Porosity and Host-Guest Interactions | Selective uptake of CO₂ over N₂ |

| Nonlinear Optical Material | Optical Switching | Second-Order Nonlinear Susceptibility | High χ⁽²⁾ values |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in utilizing 2-Cyclopropyl-4,5-diiodo-1H-imidazole is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Traditional multi-step syntheses often suffer from low atom economy, the use of hazardous reagents, and the generation of significant waste. nih.govjk-sci.com Future research must focus on creating streamlined, environmentally benign, and scalable production methods.

Key areas for investigation include:

Catalytic C-H Iodination: Direct palladium-catalyzed C-H iodination of a 2-cyclopropyl-1H-imidazole precursor using molecular iodine (I₂) as the sole oxidant represents a promising atom-economic approach. nih.gov This would circumvent the need for pre-functionalized starting materials and reduce byproduct formation.

Green Chemistry Protocols: The application of green synthetic methodologies such as ultrasound-assisted reactions or the use of reusable catalysts like zeolites could significantly improve the environmental footprint of the synthesis. nih.govnih.gov These methods often lead to shorter reaction times, milder conditions, and reduced solvent usage.

Hypervalent Iodine Reagents: Utilizing hypervalent iodine reagents can lead to highly efficient imidazole (B134444) syntheses, often completed in short reaction times with excellent yields. oup.comresearchgate.net Exploring these reagents for the direct synthesis or iodination step could prove fruitful.

Flow Synthesis: Migrating the synthesis to a continuous flow process offers substantial advantages in safety, scalability, and reproducibility. A flow process for the di-iodination of the basic imidazole backbone has already been developed, demonstrating the feasibility of this approach for producing the key 4,5-diiodo-1H-imidazole intermediate at a significant scale (295 g per day). rsc.org

| Feature | Conventional Batch Synthesis | Potential Sustainable/Flow Synthesis |

| Principle | Multi-step reactions in large vessels. | Continuous passage of reagents through a microreactor. wikipedia.org |

| Reagents | Often stoichiometric and hazardous reagents. | Catalytic systems (e.g., Pd, zeolites), molecular iodine. nih.govnih.gov |

| Atom Economy | Often low due to protecting groups and byproducts. ekb.eg | High, especially in direct C-H functionalization routes. acs.orgnih.gov |

| Safety | Risks associated with large volumes and exotherms. | Enhanced safety due to small reaction volumes and superior heat transfer. mdpi.com |

| Scalability | Challenging and non-linear. | Readily scalable by extending operation time or parallelization. rsc.org |

| Waste | Significant solvent and reagent waste. | Minimized waste streams and potential for solvent recycling. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The two iodine atoms on the imidazole ring are prime sites for chemical modification, yet their reactivity in the context of the 2-cyclopropyl substituent has not been fully explored. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds excellent precursors for a wide array of reactions. wikipedia.org

Future research should focus on:

Selective Cross-Coupling: Developing conditions for the selective mono- or di-functionalization of the 4- and 5-positions via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the controlled introduction of diverse functional groups.

C-H Functionalization: Using the diiodo-imidazole as a platform for intramolecular C-H functionalization, where the iodine atoms direct reactions to other parts of the molecule or to a coupling partner. researchgate.netnih.gov Iodine can act as a mediator in electrocatalytic C-H amination to form new heterocyclic structures. chemrxiv.orgresearchgate.net

Hypervalent Iodine Chemistry: Investigating the transformation of the C-I bonds into hypervalent iodine groups. This would convert the molecule from a building block into a reagent itself, capable of mediating unique oxidative transformations while incorporating the imidazole core into the final product, thereby improving atom economy. core.ac.ukresearchgate.net

Nucleophilic Reactivity: A novel area of research involves using organoiodine(III) compounds as nucleophiles that can add across arynes. chemrxiv.org Exploring whether this compound can be converted to a derivative that exhibits this unprecedented reactivity could open new pathways for constructing complex aromatic systems.

| Reaction Type | Potential Transformation of this compound | Significance |

| Palladium-Catalyzed Cross-Coupling | Sequential or simultaneous replacement of iodine atoms with aryl, vinyl, or alkynyl groups. | Construction of complex, conjugated π-systems for materials science. |

| C-H Activation/Annulation | Intramolecular cyclization involving the cyclopropyl (B3062369) group or intermolecular reaction with alkynes. researchgate.net | Rapid assembly of polycyclic heterocyclic scaffolds. |

| Hypervalent Iodine Chemistry | Oxidation of C-I bonds to form a λ³-iodane, followed by tandem reactions. researchgate.net | Creates a reagent and building block in one, enhancing atom economy. |

| Carboiodanation of Arynes | Conversion to an organoiodine(III) derivative that acts as a nucleophile toward arynes. chemrxiv.org | Forges Aryl–Aryl or Aryl–Alkynyl bonds via a novel mechanism. |

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate research and development, the synthesis and subsequent modification of this compound should be integrated into modern high-throughput platforms.

Continuous Flow Synthesis: As demonstrated for the parent 4,5-diiodo-1H-imidazole, flow chemistry is an ideal technology for the safe and scalable production of this compound. rsc.org Microreactors offer superior control over reaction parameters like temperature and mixing, which is crucial for managing potentially exothermic iodination reactions and improving selectivity. chimia.chwiley.com The use of packed-bed microreactors with solid-supported catalysts could further enhance sustainability. mdpi.com

Automated Synthesis Platforms: Employing automated synthesis platforms, or "chemputers," can streamline the exploration of its reactivity. researchgate.net These systems allow for the rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature) for cross-coupling or other transformations. Automated platforms can perform multi-step reaction sequences and purifications, significantly accelerating the synthesis of a library of derivatives for screening in materials or medicinal chemistry applications. scite.aisynplechem.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A significant challenge in optimizing chemical reactions is the lack of real-time understanding of reaction kinetics, intermediate formation, and byproduct generation. The integration of Process Analytical Technology (PAT), particularly advanced spectroscopic probes, into both batch and flow syntheses is a critical area for future work.

For the synthesis and reactions of this compound, this would involve:

In-situ FTIR and Raman Spectroscopy: Placing probes directly into the reaction vessel or flow stream to monitor the consumption of starting materials and the formation of the diiodo-imidazole product in real time. This data allows for precise determination of reaction endpoints and kinetic profiling.

Online NMR Spectroscopy: Integrating NMR spectroscopy with automated synthesis platforms provides detailed structural information on intermediates and products as the reaction progresses. researchgate.net This is invaluable for mechanistic studies and for identifying unexpected reaction pathways.

Fluorescence Spectroscopy: Given that many imidazole derivatives exhibit fluorescence, this technique could be developed as a sensitive probe to monitor reactions, particularly in dilution or when tracking the formation of conjugated systems that alter the molecule's photophysical properties.

Computational Design of Novel Derivatives with Enhanced Reactivity or Specific Material Properties

Computational chemistry offers a powerful tool for predicting the properties of novel molecules before they are synthesized, saving significant time and resources. Density Functional Theory (DFT) and other modeling techniques can provide deep insights into the electronic structure and reactivity of this compound and its potential derivatives. researchgate.net

Future research should leverage computational tools to:

Predict Reactivity: Model the transition states of potential cross-coupling reactions to predict the selectivity and efficiency of different catalysts. This can guide the experimental design of novel transformations.

Design for Material Properties: The imidazole ring is a key component in materials for organic light-emitting diodes (OLEDs) and as ionic liquids. tandfonline.comtandfonline.com Computational screening can be used to design derivatives with tailored electronic properties, such as specific HOMO/LUMO energy levels, by simulating the effects of different substituents at the 4- and 5-positions. acs.org

Model Physicochemical Properties: As demonstrated for other cycloalkyl-substituted imidazoles, computational methods like COSMOtherm can accurately predict physical properties such as density, viscosity, and vapor pressure, which is crucial for designing functional materials like ionic liquids. researchgate.netmdpi.com

| Property to Model | Computational Method | Potential Application |

| Reaction Mechanisms/Barriers | Density Functional Theory (DFT) | Predicting reactivity and guiding catalyst selection for cross-coupling. researchgate.net |

| Electronic Structure (HOMO/LUMO) | DFT / Time-Dependent DFT | Designing derivatives for OLEDs with specific emission colors. tandfonline.comacs.org |

| Binding Affinities | Molecular Docking | Screening for potential biological activity against protein targets. nih.gov |

| Physicochemical Properties | COSMOtherm | Predicting density, viscosity, and solubility for designing ionic liquids. researchgate.net |

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-4,5-diiodo-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via iodination of cyclopropyl-substituted imidazole precursors. A standard approach involves reacting 1-cyclopropylimidazole with iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂ or NaOCl) under controlled temperature (60–80°C). Yield optimization requires precise stoichiometry (e.g., 2.2 equivalents of I₂) and inert atmosphere to prevent side reactions . Alternative methods include continuous flow synthesis using multi-jet oscillating disk reactors, which enhance reproducibility and reduce reaction times .

- Key Data :

| Method | Iodinating Agent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Batch (H₂O₂ oxidation) | I₂ | 65–72 | 12–24 h | |

| Continuous Flow (MJOD) | I₂ | 78–85 | 2–4 h |

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, resolving bond lengths, angles, and hydrogen-bonding networks . For example, the iodine atoms at positions 4 and 5 exhibit distinct van der Waals radii (1.98 Å), influencing packing interactions . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict sites for nucleophilic substitution. The cyclopropyl group induces ring strain (~27 kcal/mol), increasing reactivity at the C4 and C5 positions. Solvent effects (e.g., polar aprotic solvents) are simulated using the Polarizable Continuum Model (PCM) to optimize reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for halogenated imidazoles?

- Methodological Answer : Discrepancies in NMR shifts or crystallographic parameters often arise from polymorphism or solvent effects. To address this:

Q. How does the cyclopropyl moiety influence the compound’s biological activity?

- Methodological Answer : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation. In antimicrobial assays, its steric bulk modulates binding to target enzymes (e.g., cytochrome P450). Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing iodine with bromine) and testing against bacterial strains (e.g., S. aureus MIC values). Pharmacokinetic profiling (e.g., LogP ~2.8) further correlates lipophilicity with membrane permeability .

Data Contradiction Analysis

Q. Why do reported yields for iodination reactions vary across studies?

- Methodological Answer : Variability stems from differences in:

- Oxidizing agents : H₂O₂ vs. NaOCl alters iodine activation kinetics.

- Solvent polarity : DMF enhances solubility but may promote side reactions.

- Catalyst presence : Transition metals (e.g., CuI) accelerate iodination but require strict anhydrous conditions .

- Resolution : Standardize reaction protocols (e.g., inert atmosphere, reagent purity ≥99%) and validate yields via HPLC .

Experimental Design Considerations

Q. What precautions are critical for handling this compound in air-sensitive reactions?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Stabilize iodine atoms with ligands (e.g., PPh₃) to prevent radical pathways.

- Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., imidazole N-oxide) .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.